Cas no 1171885-29-2 (Methyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate)

Methyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate

- methyl 2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate

- Methyl 2-(4.4.5.5-Tetramethyl-1.3.2-dioxaborolan-2-yl)phenoxy)acetate

-

- MDL: MFCD22415444

- インチ: 1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)11-8-6-7-9-12(11)19-10-13(17)18-5/h6-9H,10H2,1-5H3

- InChIKey: WMAJJWCVIDJFRW-UHFFFAOYSA-N

- ほほえんだ: O1B(C2C=CC=CC=2OCC(=O)OC)OC(C)(C)C1(C)C

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 5

- 複雑さ: 366

- トポロジー分子極性表面積: 54

Methyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB524225-5 g |

Methyl 2-(4.4.5.5-Tetramethyl-1.3.2-dioxaborolan-2-yl)phenoxy)acetate; . |

1171885-29-2 | 5g |

€432.80 | 2023-04-17 | ||

| abcr | AB524225-1g |

Methyl 2-(4.4.5.5-Tetramethyl-1.3.2-dioxaborolan-2-yl)phenoxy)acetate; . |

1171885-29-2 | 1g |

€339.00 | 2025-02-21 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1248434-250mg |

Methyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate |

1171885-29-2 | 98% | 250mg |

¥937.00 | 2024-08-09 | |

| abcr | AB524225-1 g |

Methyl 2-(4.4.5.5-Tetramethyl-1.3.2-dioxaborolan-2-yl)phenoxy)acetate; . |

1171885-29-2 | 1g |

€173.60 | 2023-04-17 | ||

| abcr | AB524225-250 mg |

Methyl 2-(4.4.5.5-Tetramethyl-1.3.2-dioxaborolan-2-yl)phenoxy)acetate; . |

1171885-29-2 | 250MG |

€91.00 | 2023-04-17 | ||

| abcr | AB524225-10 g |

Methyl 2-(4.4.5.5-Tetramethyl-1.3.2-dioxaborolan-2-yl)phenoxy)acetate; . |

1171885-29-2 | 10g |

€724.40 | 2023-04-17 | ||

| abcr | AB524225-5g |

Methyl 2-(4.4.5.5-Tetramethyl-1.3.2-dioxaborolan-2-yl)phenoxy)acetate; . |

1171885-29-2 | 5g |

€951.00 | 2025-02-21 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1248434-5g |

Methyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate |

1171885-29-2 | 98% | 5g |

¥7633.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1248434-1g |

Methyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate |

1171885-29-2 | 98% | 1g |

¥2446.00 | 2024-08-09 | |

| Chemenu | CM555967-250mg |

Methyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate |

1171885-29-2 | 95%+ | 250mg |

$111 | 2023-03-19 |

Methyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate 関連文献

-

Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

-

Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730

-

Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681

-

Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259

-

Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592

-

Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237

Methyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetateに関する追加情報

Methyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate (CAS No. 1171885-29-2): A Comprehensive Overview

Methyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate (CAS No. 1171885-29-2) is a versatile compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is particularly valuable due to its unique structure and functional groups, which make it an excellent building block for a wide range of chemical and pharmaceutical applications.

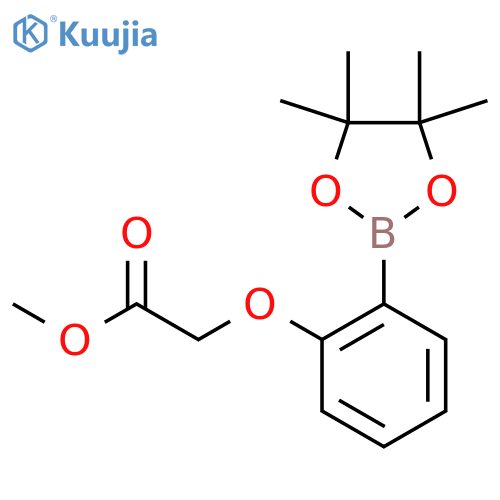

The structure of Methyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate features a boronic ester moiety (Bpin), a phenyl ring substituted with a methoxyacetyl group, and a methyl ester at the terminal position. The presence of the boronic ester group is particularly noteworthy as it facilitates cross-coupling reactions such as Suzuki-Miyaura coupling, which is widely used in the synthesis of complex organic molecules and pharmaceuticals.

In recent years, the application of boronic esters in drug discovery and development has expanded significantly. The Suzuki-Miyaura coupling reaction, which involves the coupling of aryl or vinyl halides with boronic acids or esters in the presence of a palladium catalyst, has become a cornerstone in modern synthetic chemistry. This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. Methyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate serves as an ideal starting material for this reaction due to its stability and reactivity.

One of the key areas where Methyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate has found significant application is in the synthesis of bioactive molecules. For instance, it has been used to synthesize various antiviral agents and anticancer drugs. The ability to introduce diverse functional groups through cross-coupling reactions allows for the creation of compounds with tailored biological activities. Recent studies have shown that derivatives of this compound exhibit potent inhibitory effects on specific enzymes involved in cancer progression and viral replication.

Beyond its use in drug synthesis, Methyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate has also been explored in materials science. Its unique structure makes it suitable for the preparation of functional polymers and coatings with enhanced properties such as improved thermal stability and mechanical strength. These materials have potential applications in various industries including electronics and automotive.

The synthetic accessibility of Methyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate has been well-documented in the literature. Several efficient synthetic routes have been developed to produce this compound on both laboratory and industrial scales. One common approach involves the reaction of 4-bromophenol with methyl bromoacetate followed by the introduction of the boronic ester group through a palladium-catalyzed borylation reaction. This multi-step process yields high purity products with excellent yields.

In terms of safety and handling, it is important to note that while Methyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate is not classified as a hazardous material under current regulations (such as those outlined by OSHA or GHS), standard laboratory safety protocols should be followed when handling this compound. Proper personal protective equipment (PPE), including gloves and goggles, should be worn to prevent skin contact and inhalation.

The future prospects for Methyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate are promising. Ongoing research continues to uncover new applications for this versatile compound in both academic and industrial settings. As synthetic methods become more refined and cost-effective, it is likely that we will see increased use of this compound in various fields ranging from pharmaceuticals to materials science.

In conclusion,Methyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate(CAS No. 1171885-29-2) stands out as a valuable reagent with a wide range of potential applications. Its unique chemical structure and reactivity make it an indispensable tool for researchers and chemists working in diverse areas such as organic synthesis, medicinal chemistry,and materials science.

1171885-29-2 (Methyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate) 関連製品

- 1936577-34-2(1-(1-hydroxypropan-2-yl)cycloheptane-1-carbaldehyde)

- 1261913-48-7(2-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]isonicotinic acid)

- 2090318-76-4((2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol)

- 2172230-73-6(1-4-(2-methylpropoxy)phenylethane-1-thiol)

- 1264044-54-3(3-(Ethoxycarbonyl)-1-(2-methyl-5-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid)

- 402950-75-8(1-(5-bromofuran-2-carbonyl)-3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole)

- 1805515-33-6(4,5-Bis(trifluoromethyl)-2-cyanobenzyl bromide)

- 2228864-71-7(3-(3-bromo-2,2-dimethylpropyl)-4-chloro-2-fluoropyridine)

- 1807226-08-9(Ethyl 2-bromo-3-cyano-5-(hydroxymethyl)phenylacetate)

- 850934-49-5(1-benzyl-3-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-3-(3,4,5-trimethoxyphenyl)methylthiourea)